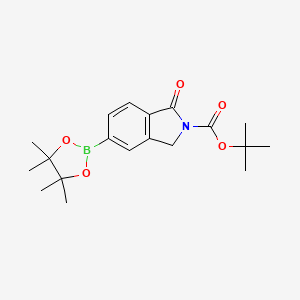

tert-Butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

描述

The compound tert-Butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a boronic ester-functionalized isoindolinone derivative. Its core structure features a bicyclic isoindolinone scaffold (1-oxo-isoindoline) with a tert-butyl carboxylate group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) substituent at position 4. This compound is designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds . The 1-oxo group introduces polarity and hydrogen-bonding capacity, distinguishing it from non-oxygenated analogs in solubility and biological interactions .

属性

分子式 |

C19H26BNO5 |

|---|---|

分子量 |

359.2 g/mol |

IUPAC 名称 |

tert-butyl 3-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindole-2-carboxylate |

InChI |

InChI=1S/C19H26BNO5/c1-17(2,3)24-16(23)21-11-12-10-13(8-9-14(12)15(21)22)20-25-18(4,5)19(6,7)26-20/h8-10H,11H2,1-7H3 |

InChI 键 |

CMIFMSCNAGKGSV-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C(=O)OC(C)(C)C |

产品来源 |

United States |

准备方法

- The compound can be synthesized through two substitution reactions.

- The structure was characterized using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry (MS). Additionally, single-crystal X-ray diffraction confirmed its structure .

Scheme 1: outlines its synthesis method:

化学反应分析

Tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate: can undergo various reactions:

科学研究应用

Drug Development

The compound's structural features make it a promising candidate for the development of pharmaceuticals. Its isoindoline component is known for biological activity, often serving as a scaffold for various therapeutic agents.

Case Studies:

- Anticancer Agents : Research has indicated that derivatives of isoindoline compounds exhibit anticancer properties. For example, studies have shown that modifications to the isoindoline structure can enhance potency against specific cancer cell lines .

Synthetic Chemistry

tert-Butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate serves as a valuable intermediate in organic synthesis. The presence of the boron-containing dioxaborolane group allows for unique reactivity patterns.

Applications in Synthesis:

- Cross-Coupling Reactions : The boron atom facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds essential for constructing complex organic molecules .

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | |

| Stille Coupling | Synthesis of aryl-stannanes |

Materials Science

The compound's ability to form stable complexes with metals opens avenues for its use in materials science. It can be utilized in the development of new materials with specific electronic or photonic properties.

Potential Uses:

作用机制

- The specific molecular targets and pathways involved in its effects are not explicitly mentioned in the available literature. Further research is needed to elucidate this.

相似化合物的比较

Structural and Functional Differences

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Core Structure: The isoindolinone core (1-oxo) in the target compound enhances polarity compared to isoindoline (non-oxygenated) and indole derivatives . This impacts solubility and pharmacokinetic properties in drug discovery.

Functional Groups: The cyano group in withdraws electron density, altering the boronic ester’s reactivity in cross-couplings. Spiro-oxo structures may stabilize transition states in catalytic reactions due to restricted rotation.

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura reactions. The target compound’s isoindolinone core may influence reactivity:

- Steric Effects : The tert-butyl group shields the carboxylate, improving stability but possibly slowing transmetallation steps compared to less hindered analogs (e.g., indole derivatives ).

Stability and Handling

生物活性

Tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and materials science. Its unique structure combines an isoindoline core with a dioxaborolane moiety, which may contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential applications.

- Molecular Formula : C19H28BNO4

- Molecular Weight : 345.24 g/mol

- IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate

- Appearance : White crystalline solid

- Melting Point : 265-266 °C

Synthesis

The synthesis of tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate typically involves multi-step organic reactions. Key steps include:

- Formation of the isoindoline core.

- Introduction of the dioxaborolane moiety.

- Esterification to yield the final product.

These reactions require careful control of conditions to ensure high yields and purity .

Pharmacological Properties

Recent studies have evaluated the pharmacological properties of this compound:

-

CYP Enzyme Interaction :

- CYP2D6 Inhibitor : The compound has been identified as an inhibitor of CYP2D6 and CYP3A4 enzymes. This suggests potential interactions with various drugs metabolized by these pathways .

- P-glycoprotein Substrate : It has been noted that the compound is a substrate for P-glycoprotein (P-gp), indicating its ability to cross biological membranes efficiently .

- Skin Permeation :

Cytotoxicity and Antitumor Activity

Experimental data indicate that tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate exhibits cytotoxic effects against various cancer cell lines. Specific studies have shown:

- IC50 Values : The compound demonstrates IC50 values in the micromolar range against prostate cancer cells (PC3) and breast cancer cells (MCF7), indicating moderate potency as an antitumor agent .

Structure Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Compound Name | CAS Number | Key Features | Similarity Index |

|---|---|---|---|

| Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate | 330794-35-9 | Benzyl group instead of isoindoline | 0.93 |

| Tert-butyl 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)piperidine | 956136-85-9 | Incorporates a piperidine ring | 0.88 |

| Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)cyclobutyl)carbamate | 1032528-06-5 | Features a cyclobutyl moiety | 0.84 |

Study on Antitumor Effects

A recent study investigated the antitumor effects of tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)isoindoline on human cancer cell lines. The results indicated that:

- The compound induced apoptosis in PC3 cells through the mitochondrial pathway.

- Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism of action .

In Vivo Studies

In vivo studies on murine models have shown promising results regarding its efficacy in reducing tumor size without significant toxicity at therapeutic doses. This highlights its potential as a lead compound for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。